A Technical Guide to the Physicochemical Properties of 1-methyl-3-nitro-1H-pyrazol-5-amine
A Technical Guide to the Physicochemical Properties of 1-methyl-3-nitro-1H-pyrazol-5-amine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-methyl-3-nitro-1H-pyrazol-5-amine. As a functionalized pyrazole, this molecule holds potential interest for various applications in medicinal chemistry and materials science, where the interplay of its amine, nitro, and methylated pyrazole constituents can be leveraged. This document outlines the compound's structural features, predicted physicochemical parameters, a proposed synthetic route, and detailed experimental protocols for its characterization. The methodologies described are designed to be self-validating, ensuring a high degree of scientific integrity. All technical claims are supported by authoritative references from the scientific literature.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of both an electron-donating amino group and an electron-withdrawing nitro group onto the 1-methyl-pyrazole ring creates a molecule with a unique electronic profile. This substitution pattern is expected to significantly influence its chemical reactivity, solubility, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties essential for any research and development efforts. This guide serves as a foundational resource for scientists working with or considering the use of 1-methyl-3-nitro-1H-pyrazol-5-amine.
Molecular Structure and Core Properties
The fundamental characteristics of a molecule are dictated by its structure. The structure of 1-methyl-3-nitro-1H-pyrazol-5-amine is depicted below, along with its key molecular identifiers.
Caption: Chemical structure of 1-methyl-3-nitro-1H-pyrazol-5-amine.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂ | Calculated |
| Molecular Weight | 142.12 g/mol | Calculated |
| IUPAC Name | 1-methyl-3-nitro-1H-pyrazol-5-amine | |
| CAS Number | Not assigned |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Basis for Prediction and Reference |
| Melting Point | 150-170 °C | Solid at room temperature is expected due to the presence of polar functional groups capable of hydrogen bonding and dipole-dipole interactions. Similar aminonitropyrazoles exhibit melting points in this range. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is anticipated due to polarity and hydrogen bonding. Decomposition before boiling is common for nitro-containing compounds.[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The presence of both a nitro and an amino group suggests an affinity for polar solvents. Aromatic nitro compounds are generally insoluble in water but soluble in organic solvents.[2] |
| pKa (acidic) | ~10-12 | The N-H proton of the pyrazole ring (if not methylated) can be acidic. However, in this N-methylated compound, this acidity is absent. |
| pKa (basic) | ~2-4 | The amino group is expected to be weakly basic due to the electron-withdrawing effect of the nitro group and the pyrazole ring. |
| LogP | 0.5 - 1.5 | The presence of polar groups will lower the LogP value compared to an unsubstituted pyrazole. |
Synthesis and Characterization Workflow
A plausible synthetic route for 1-methyl-3-nitro-1H-pyrazol-5-amine is proposed below, followed by a comprehensive workflow for its characterization.
Proposed Synthesis
The synthesis can be envisioned as a two-step process starting from a commercially available precursor.
Caption: Proposed synthetic workflow for 1-methyl-3-nitro-1H-pyrazol-5-amine.
Detailed Protocol:
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Synthesis of the Precursor (if not available): The synthesis of the starting material, 1-methyl-5-aminopyrazole, can be achieved through the condensation of a suitable β-keto-nitrile with methylhydrazine.
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Nitration:
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To a stirred solution of 1-methyl-5-aminopyrazole in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.
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The reaction temperature is maintained below 10 °C throughout the addition.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
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Work-up and Purification:
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The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
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The crude product is washed with cold water until the washings are neutral.
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Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
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Physicochemical Characterization Workflow
A systematic approach is necessary to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the physicochemical characterization of the final product.
Experimental Protocols for Characterization
The following are detailed protocols for the key characterization experiments.
Melting Point Determination
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Apparatus: Digital melting point apparatus.
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Procedure:
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A small amount of the dry, crystalline product is packed into a capillary tube.
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The capillary tube is placed in the melting point apparatus.
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The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.
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The temperature range over which the sample melts is recorded. A sharp melting point range (e.g., < 2 °C) is indicative of high purity.
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Solubility Assessment
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Procedure:
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To a series of vials, each containing approximately 1 mg of the compound, 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) is added.
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The vials are agitated at room temperature.
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Solubility is determined by visual inspection.
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Spectroscopic Analysis
5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Solvent: DMSO-d₆ or CDCl₃
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Expected Signals:
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A singlet for the methyl group protons (N-CH₃) around 3.5-4.0 ppm.
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A singlet for the pyrazole ring proton (C₄-H) around 6.0-6.5 ppm.
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A broad singlet for the amino group protons (NH₂) which may be exchangeable with D₂O. The chemical shift of this peak is highly dependent on solvent and concentration.
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-
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¹³C NMR:
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Solvent: DMSO-d₆ or CDCl₃
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Expected Signals:
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A signal for the methyl carbon (N-CH₃).
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Signals for the pyrazole ring carbons (C₃, C₄, C₅). The carbon bearing the nitro group (C₃) will be significantly downfield.
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5.3.2. Infrared (IR) Spectroscopy
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Method: Attenuated Total Reflectance (ATR) or KBr pellet.
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Expected Characteristic Peaks:
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N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹.
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C-H stretch (methyl): Around 2950-3000 cm⁻¹.
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N-O stretch (nitro): Two strong bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1300-1350 cm⁻¹.
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C=C and C=N stretch (pyrazole ring): In the region of 1400-1600 cm⁻¹.
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5.3.3. Mass Spectrometry (MS)
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Method: Electrospray Ionization (ESI) or Electron Impact (EI).
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Expected Result:
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The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (142.12 g/mol ).
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Characteristic fragmentation patterns for nitroaromatic compounds may be observed.
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Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 1-methyl-3-nitro-1H-pyrazol-5-amine. While direct experimental data is limited, the predictions and protocols outlined herein offer a robust starting point for researchers. The unique combination of functional groups on the pyrazole scaffold suggests that this compound could be a valuable building block in the development of novel chemical entities. The provided synthetic and characterization workflows are designed to be both comprehensive and adaptable, ensuring that researchers can confidently produce and validate this compound for their specific applications.
References
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Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2015). PubMed. Retrieved from [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved from [Link]
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Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI. Retrieved from [Link]
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(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. Retrieved from [Link]
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